molecular formula C5H5ClN2S B1426796 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole CAS No. 1343234-55-8

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole

Cat. No. B1426796
M. Wt: 160.63 g/mol
InChI Key: OGSAATRFXCXRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole” is not explicitly mentioned in the available resources .

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole” is a chemical compound that is available for purchase from various chemical suppliers . It is often used in the synthesis of other chemical compounds .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis or experiment being conducted. Typically, this compound would be used in a controlled laboratory setting, following specific protocols for handling and combining chemicals .
    • Results or Outcomes : The outcomes can also vary greatly depending on the specific use case. In general, this compound is a key ingredient in the synthesis of other chemical compounds .
  • Scientific Field: Antimicrobial Research

    • Application : A similar compound, “2-Amino-5-cyclopropyl-1,3,4-thiadiazole”, has been used as an antibacterial agent .
    • Method of Application : This compound is likely used in a laboratory setting to test its efficacy against various bacterial strains .
    • Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as an antibacterial agent, suggesting it has shown some level of effectiveness in this area .
  • Scientific Field: Organic Synthesis

    • Application : “2-Chloro-1,3,4-thiadiazole” is often used as a building block in the synthesis of other chemical compounds .
    • Method of Application : The compound is used in controlled laboratory settings, following specific protocols for handling and combining chemicals .
    • Results or Outcomes : The outcomes can vary greatly depending on the specific use case. In general, this compound is a key ingredient in the synthesis of other chemical compounds .
  • Scientific Field: Antimicrobial Research

    • Application : Quinoline derivatives, which can be synthesized from “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole”, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various bacterial strains .
    • Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as an antimicrobial agent, suggesting it has shown some level of effectiveness in this area .
  • Scientific Field: Soil Science

    • Application : A similar compound, “3,4-Dichloro-1,2,5-thiadiazole”, is a potent inhibitor of nitrification in soil .
    • Method of Application : This compound is likely used in a laboratory setting to test its efficacy against various soil bacteria .
    • Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as a potent inhibitor of nitrification in soil .
  • Scientific Field: Cancer Research

    • Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their anticancer activity against human breast cancer MCF-7 and MDA-MB-231 cell lines .
    • Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various cancer cell lines .
    • Results or Outcomes : The specific results or outcomes are not provided in the source, but the compounds are described as having anticancer activity, suggesting they have shown some level of effectiveness in this area .
  • Scientific Field: Organic Synthesis

    • Application : “2-Chloro-1,3,4-thiadiazole” is often used as a building block in the synthesis of other chemical compounds .
    • Method of Application : The compound is used in controlled laboratory settings, following specific protocols for handling and combining chemicals .
    • Results or Outcomes : The outcomes can vary greatly depending on the specific use case. In general, this compound is a key ingredient in the synthesis of other chemical compounds .
  • Scientific Field: Antimicrobial Research

    • Application : Quinoline derivatives, which can be synthesized from “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole”, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various bacterial strains .
    • Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as an antimicrobial agent, suggesting it has shown some level of effectiveness in this area .
  • Scientific Field: Soil Science

    • Application : A similar compound, “3,4-Dichloro-1,2,5-thiadiazole”, is a potent inhibitor of nitrification in soil .
    • Method of Application : This compound is likely used in a laboratory setting to test its efficacy against various soil bacteria .
    • Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as a potent inhibitor of nitrification in soil .
  • Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their anticancer activity against human breast cancer MCF-7 and MDA-MB-231 cell lines .
  • Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various cancer cell lines .
  • Results or Outcomes : The specific results or outcomes are not provided in the source, but the compounds are described as having anticancer activity, suggesting they have shown some level of effectiveness in this area .
  • Application : “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole” is available for purchase from various chemical suppliers and is often used in the manufacturing of other chemical compounds .
  • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis or experiment being conducted. Typically, this compound would be used in a controlled laboratory setting, following specific protocols for handling and combining chemicals .
  • Results or Outcomes : The outcomes can also vary greatly depending on the specific use case. In general, this compound is a key ingredient in the synthesis of other chemical compounds .
  • Application : In 2013, a new 1,3,4-thiadiazole with trifluoromethyl substituent was synthesized and evaluated for its anticancer activity .
  • Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various cancer cell lines .
  • Results or Outcomes : The specific results or outcomes are not provided in the source, but the compounds are described as having anticancer activity, suggesting they have shown some level of effectiveness in this area .

properties

IUPAC Name

2-chloro-5-cyclopropyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSAATRFXCXRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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